Home > Products > Screening Compounds P87870 > 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride
4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride - 1311316-75-2

4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride

Catalog Number: EVT-1816757
CAS Number: 1311316-75-2
Molecular Formula: C14H23Cl2N3O
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Dopamine Receptor Ligands: Several studies explore the synthesis and activity of compounds featuring the 4-phenylpiperazine moiety as potential dopamine D2 and D3 receptor ligands [ [], [], [], [] ]. These compounds are relevant for Parkinson's disease research.
  • Adrenergic Receptor Ligands: Some studies investigate derivatives with phenylpiperazine and phenylpiperidine units for their affinity towards alpha1-adrenoceptors and their antiarrhythmic and antihypertensive potential [ [] ].
  • Antimicrobial Agents: Research also explores various heterocyclic compounds, including triazoles, thiadiazoles, and benzimidazoles, for their antimicrobial properties [ [], [], [], [], [], [], [], [], [] ].
  • Anticancer Agents: Several studies focus on synthesizing and evaluating the anticancer potential of compounds containing triazine, sulfonamide, pyrimidine, and other heterocyclic structures [ [], [], [], [], [], [] ].
Synthesis Analysis
  • Mannich reactions: Employed to introduce substituted aminomethyl groups, commonly used in synthesizing compounds with 4-phenylpiperazine moieties [ [] ].
  • Nucleophilic Substitution: Reactions between electrophiles like alkyl halides and nucleophiles like amines or thiols are frequently employed to introduce desired substituents [ [], [] ].
  • Cyclization Reactions: Various cyclization strategies are used to create heterocyclic ring systems, including reactions with hydrazines, aldehydes, and carboxylic acid derivatives [ [], [], [], [], [], [], [] ].
Chemical Reactions Analysis
  • Alkylation: The presence of amino groups allows for alkylation reactions, potentially leading to derivatives with altered pharmacological properties [ [] ].
  • Condensation Reactions: The carbonyl group in the butanone moiety can participate in condensation reactions, leading to the formation of imines, oximes, and other derivatives [ [], [] ].
  • Heterocycle Formation: Reactions with various reagents can lead to the formation of additional heterocyclic rings, expanding the structural diversity and potential pharmacological applications [ [], [], [] ].
Mechanism of Action
  • Receptor binding: Compounds with 4-phenylpiperazine moieties often exhibit affinity for dopamine and adrenergic receptors, potentially modulating neurotransmission [ [], [], [], [], [] ].
  • Enzyme inhibition: Several heterocyclic compounds, including triazoles and thiadiazoles, demonstrate enzyme inhibitory activity against various targets, including kinases and demethylases [ [], [], [], [], [] ].
  • DNA intercalation: Certain aromatic and heterocyclic compounds can intercalate into DNA, potentially interfering with DNA replication and transcription [ [] ].
Applications
  • Drug Discovery: Several articles showcase the development of novel drug candidates targeting various diseases like cancer, Parkinson's disease, and microbial infections [ [], [], [], [], [], [], [], [] ].
  • Chemical Biology: Synthesizing and studying these compounds provides valuable insights into structure-activity relationships, enabling the development of more potent and selective molecules [ [], [], [], [], [] ].

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol and Analogs

  • Compound Description: This series of compounds represents a group of dopamine D2 and D3 agonists investigated for the treatment of Parkinson's disease. [] The research focuses on understanding the structural elements impacting their affinity for D2/D3 receptors and their selectivity profiles. []
  • Relevance: These compounds, like 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride, contain the 4-phenylpiperazine moiety. [] The study highlights the importance of this group and its modifications for dopaminergic activity, providing insights into potential structure-activity relationships for the target compound.

1-[3-(4-Phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-Phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one Derivatives

  • Compound Description: These derivatives were designed and synthesized to investigate their antiarrhythmic and antihypertensive activities. [] The study revealed that the presence of specific substituents on the pyrrolidin-2-one ring significantly influenced their pharmacological profiles, with some compounds displaying potent α1-adrenoceptor binding affinity. []
  • Relevance: These compounds share the core 4-phenylpiperazine structure with 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride. [] Modifications to the linker and the introduction of the pyrrolidin-2-one ring in these derivatives provide valuable insights into the structure-activity relationships associated with the 4-phenylpiperazine moiety and its potential influence on various pharmacological activities.

(2RS,3RS)-5-Amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

  • Compound Description: This compound serves as a crucial precursor in synthesizing benzovesamicol analogs being explored for diagnosing Alzheimer's disease. []
  • Relevance: This compound shares the 4-phenylpiperazine group with 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride. [] Its application in developing diagnostic tools for Alzheimer's disease suggests that the 4-phenylpiperazine moiety might be involved in binding to specific targets within the central nervous system.

10α-Hydroxy-4,9-dimethyl-13-[(4-phenylpiperazin-1-yl)methyl]-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]tetradecan-14-one

  • Compound Description: This compound is synthesized from 9α-hydroxyparthenolide, a natural product derived from the plant Anvillea radiata. [] The compound's complex structure, featuring fused ring systems and a 4-phenylpiperazine substituent, highlights the potential for developing novel molecules with diverse biological activities based on natural product scaffolds. []
  • Relevance: This compound, like 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride, incorporates the 4-phenylpiperazine group. [] The presence of this shared moiety in a compound derived from a natural product with potential medicinal properties underscores the importance of this structural feature in medicinal chemistry.
  • Compound Description: These derivatives are synthesized and investigated for their potential as dopamine D4 receptor ligands. [] The research focuses on understanding how modifications to the pyrrolo[2,3-d]pyrimidine scaffold and the 4-phenylpiperazine group influence binding affinity and selectivity for the D4 receptor subtype. []
  • Relevance: This class of compounds shares the 4-phenylpiperazine unit with 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride. [] Their development as potential dopamine D4 receptor ligands suggests that the target compound, containing the same structural feature, might also interact with dopamine receptors or exhibit related neurological activity.

3-[3-(4-Phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione (Pelanserin)

  • Compound Description: This compound, known as Pelanserin, is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist. [] It has been studied for its potential therapeutic applications in various conditions, including hypertension and sleep disorders.
  • Relevance: Similar to 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride, Pelanserin contains the 4-phenylpiperazine moiety. [] Its well-documented activity as a serotonin and α1-adrenoceptor antagonist indicates that this structural feature might be associated with interactions at these receptor sites, providing insights into the potential pharmacological profile of the target compound.

(4-Phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a)

  • Compound Description: This compound is a novel 5-HT3 receptor antagonist investigated for its antidepressant potential. [] It demonstrates a favorable pharmacological profile, exhibiting higher binding affinity for the 5-HT3 receptor than the reference compound Ondansetron. [] Preclinical studies indicate its effectiveness in various animal models of depression, suggesting its potential as a therapeutic agent. []
  • Relevance: This compound shares the 4-phenylpiperazine moiety with 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride. [] Its identification as a potent and selective 5-HT3 receptor antagonist highlights the potential for compounds containing the 4-phenylpiperazine group to interact with serotonin receptors and exert neurological effects.

(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole Derivatives

  • Compound Description: These compounds were synthesized and tested for their tuberculostatic activity. [] While their potencies were moderate, their structures provide valuable insights into exploring the biological activities of molecules containing the 4-phenylpiperazine moiety linked to various heterocyclic systems. []
  • Relevance: These derivatives and 4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride all incorporate the 4-phenylpiperazine group. [] The study's exploration of their antitubercular potential emphasizes the relevance of this structural feature in medicinal chemistry and its potential application in targeting different therapeutic areas.

Properties

CAS Number

1311316-75-2

Product Name

4-Amino-1-(4-phenylpiperazin-1-yl)butan-1-one dihydrochloride

IUPAC Name

4-amino-1-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C14H21N3O.2ClH/c15-8-4-7-14(18)17-11-9-16(10-12-17)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12,15H2;2*1H

InChI Key

IEEPKDJEGQVJEN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN.Cl.Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.